molecular formula C26H24N2O4 B3945625 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-phenoxyphenyl)hexanamide

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-phenoxyphenyl)hexanamide

Cat. No. B3945625
M. Wt: 428.5 g/mol
InChI Key: HSPNLHWDXWSFCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-phenoxyphenyl)hexanamide, also known as Compound A, is a novel small molecule that has been synthesized for its potential use in scientific research applications. This compound has gained significant attention due to its unique chemical structure and potential for various research applications.

Scientific Research Applications

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-phenoxyphenyl)hexanamide A has shown potential for various scientific research applications, including cancer research, neurodegenerative diseases, and inflammation. In cancer research, this compound A has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurodegenerative diseases, this compound A has been shown to protect against neurotoxicity and reduce inflammation. In inflammation, this compound A has been shown to reduce the production of inflammatory cytokines and improve immune function.

Mechanism of Action

The mechanism of action of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-phenoxyphenyl)hexanamide A is not fully understood, but it is believed to act through the inhibition of various signaling pathways, including the NF-κB pathway, JAK/STAT pathway, and PI3K/Akt pathway. By inhibiting these pathways, this compound A is able to regulate gene expression and cellular processes, leading to its various biological effects.
Biochemical and Physiological Effects:
This compound A has been shown to have various biochemical and physiological effects, including anti-cancer, neuroprotective, anti-inflammatory, and immune-modulating effects. These effects are believed to be due to the compound's ability to regulate gene expression and cellular processes through the inhibition of various signaling pathways.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-phenoxyphenyl)hexanamide A in lab experiments is its unique chemical structure, which allows for specific targeting of various signaling pathways. Another advantage is its potential for use in multiple research applications. However, one limitation is the lack of information on its pharmacokinetics and toxicity, which requires further research.

Future Directions

There are several future directions for research on 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-phenoxyphenyl)hexanamide A. One direction is to further investigate its mechanism of action and signaling pathways. Another direction is to study its pharmacokinetics and toxicity to determine its potential for clinical use. Additionally, research on its potential for use in combination with other compounds or therapies could lead to improved treatment options for various diseases.

properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-(4-phenoxyphenyl)hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O4/c1-2-3-13-23(28-25(30)21-11-7-8-12-22(21)26(28)31)24(29)27-18-14-16-20(17-15-18)32-19-9-5-4-6-10-19/h4-12,14-17,23H,2-3,13H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSPNLHWDXWSFCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-phenoxyphenyl)hexanamide
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2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-phenoxyphenyl)hexanamide
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2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-phenoxyphenyl)hexanamide
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2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-phenoxyphenyl)hexanamide
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2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-phenoxyphenyl)hexanamide
Reactant of Route 6
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2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-phenoxyphenyl)hexanamide

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